molecular formula C21H22N2O4S B11648809 N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine

N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine

Cat. No.: B11648809
M. Wt: 398.5 g/mol
InChI Key: JQOCZYXSNHPMAR-JXAWBTAJSA-N
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Description

N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine is a complex organic compound that features a combination of phenyl and methionine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine typically involves the coupling of methionine with a phenyl-substituted enoyl compound. One common method involves the use of a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of methionine and the amine group of the phenyl-substituted enoyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other components under controlled conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form phenolic compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-{(2E)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine: Similar structure but with a different geometric configuration.

    N-{(2Z)-3-(4-methoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine: Contains a methoxy group on the phenyl ring.

Uniqueness

N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine is unique due to its specific geometric configuration (2Z) and the presence of both phenyl and methionine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C21H22N2O4S/c1-28-13-12-17(21(26)27)22-20(25)18(14-15-8-4-2-5-9-15)23-19(24)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,22,25)(H,23,24)(H,26,27)/b18-14-

InChI Key

JQOCZYXSNHPMAR-JXAWBTAJSA-N

Isomeric SMILES

CSCCC(C(=O)O)NC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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